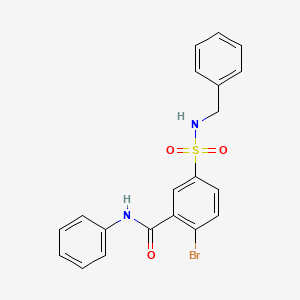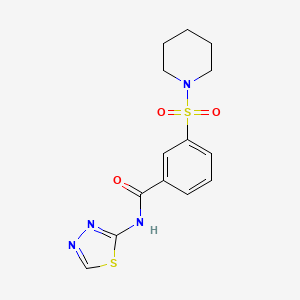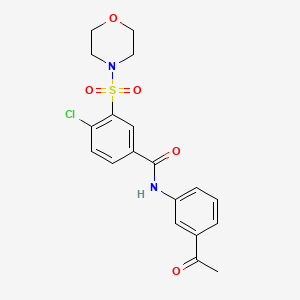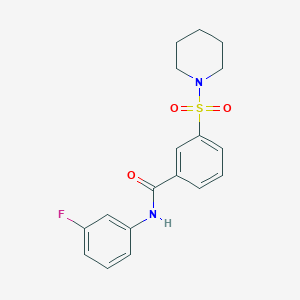![molecular formula C23H15N3O3S B3568534 N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3568534.png)
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Übersicht
Beschreibung
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a complex organic compound that features a unique combination of fluorene, thiazole, and nitrobenzamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Attachment of the Fluorene Moiety: The fluorene group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorene boronic acid derivative and a halogenated thiazole intermediate.
Introduction of the Nitrobenzamide Group: The final step involves the nitration of the benzamide group, which can be achieved using a nitrating agent like nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Coupling Reactions: The fluorene moiety can undergo further functionalization through coupling reactions, such as the Heck or Sonogashira coupling.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles like halogens or nitro groups, Lewis acids as catalysts.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Electrophilic Substitution: Introduction of various substituents on the thiazole ring.
Coupling Reactions: Formation of extended conjugated systems with additional functional groups.
Wissenschaftliche Forschungsanwendungen
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological processes, such as enzyme interactions and cellular signaling pathways.
Wirkmechanismus
The mechanism of action of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(9H-Fluoren-9-yl)-2-[(5-(1-phenoxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-3’,3’,4’,7’-tetramethyl-2’,3’-dihydrospiro[fluorene-9,1’-indene]-2-amine
Uniqueness
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is unique due to its combination of fluorene, thiazole, and nitrobenzamide moieties, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a versatile scaffold in drug design.
Eigenschaften
IUPAC Name |
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S/c27-22(14-5-8-18(9-6-14)26(28)29)25-23-24-21(13-30-23)16-7-10-20-17(12-16)11-15-3-1-2-4-19(15)20/h1-10,12-13H,11H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHUZHGXTGTBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[7-(4-Aminophenoxy)-3-phenylquinoxalin-2-yl]aniline](/img/structure/B3568454.png)
![N-{4-[(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B3568459.png)
![N-{4-[(6-ethoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3568460.png)
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B3568462.png)
![1,1'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}dipiperidine](/img/structure/B3568464.png)
![5-[(4-benzamidophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide](/img/structure/B3568469.png)
![3-[[2,4-dichloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid](/img/structure/B3568473.png)


![N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B3568490.png)



![4-chloro-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3568526.png)
